molecular formula C11H10N2O3 B2742598 Ethyl 6-hydroxy-1,5-naphthyridine-3-carboxylate CAS No. 2007920-40-1

Ethyl 6-hydroxy-1,5-naphthyridine-3-carboxylate

Cat. No.: B2742598
CAS No.: 2007920-40-1
M. Wt: 218.212
InChI Key: ARFCWBOBRYCLEH-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-1,5-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-hydroxy-1,5-naphthyridine-3-carboxylate typically involves the thermal condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the resulting Schiff base intermediates . This process can be optimized by using specific catalysts and reaction conditions to improve yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, with additional steps for purification and quality control. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxy-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., peracids), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Ethyl 6-hydroxy-1,5-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-hydroxy-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, its derivatives may inhibit enzymes or receptors involved in disease pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Ethyl 6-hydroxy-1,5-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives, such as:

  • 1,5-Naphthyridine-3-carboxylic acid
  • 1,5-Naphthyridine-3-carbonitrile
  • 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde

These compounds share similar structural features but differ in their functional groups and reactivity.

Properties

IUPAC Name

ethyl 6-oxo-5H-1,5-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)7-5-9-8(12-6-7)3-4-10(14)13-9/h3-6H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFCWBOBRYCLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=O)N2)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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